5-benzyl-1H-1,2,4-triazol-3-amine
Description
Historical Context and Structural Significance of 1,2,4-Triazoles in Medicinal and Agricultural Chemistry
The journey of triazoles in science began in the 19th century, but their extensive exploration in medicinal and agricultural chemistry is a more recent phenomenon. The 1,2,4-triazole (B32235) nucleus is a bioisostere of amide, ester, and carboxylic acid groups, meaning it can often substitute these groups in a molecule without losing biological activity, while potentially improving metabolic stability. nih.gov This structural mimicry is a key reason for its success.
Over the past few decades, research has unveiled the remarkable versatility of the 1,2,4-triazole scaffold, demonstrating a wide spectrum of biological activities. mdpi.com Derivatives of this heterocyclic system have been developed as potent therapeutic agents, including:
Antifungal agents: Compounds like fluconazole (B54011) and itraconazole (B105839) are cornerstone therapies for fungal infections. nih.gov
Anticancer agents: Letrozole and anastrozole (B1683761) are used in the treatment of hormone-responsive breast cancer. acs.org
Antiviral agents: Ribavirin, a broad-spectrum antiviral drug, features a 1,2,4-triazole-3-carboxamide moiety. mdpi.com
Other therapeutic areas: The applications extend to anti-inflammatory, analgesic, anticonvulsant, antidepressant, and antitubercular activities. nih.govresearchgate.net
In agriculture, 1,2,4-triazole derivatives are crucial for crop protection, with many compounds commercialized as effective fungicides and herbicides. This broad utility in both medicine and agriculture underscores the profound structural significance of the 1,2,4-triazole ring system.
The Foundational Role of the 5-benzyl-1H-1,2,4-triazol-3-amine Scaffold in Contemporary Chemical and Biological Research
While the broader 1,2,4-triazole family is well-established, the specific scaffold of this compound and its close structural relatives serve as a pivotal starting point for the synthesis of novel, complex molecules. The presence of a reactive primary amine and a modifiable benzyl (B1604629) group makes this compound a versatile precursor for creating libraries of derivatives for biological screening.
Research has demonstrated the utility of the closely related 4-amino-5-benzyl-4H- mdpi.comnih.govmdpi.com-triazole-3-thiol as a precursor for a variety of heterocyclic systems. researchgate.net For instance, it can be used to synthesize Schiff bases, which are then cyclized to form new heterocyclic structures with significant antibacterial properties. researchgate.net This highlights the role of the "benzyl-triazole" core as a foundational building block.
Similarly, the benzylsulfanyl analogue, 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, is synthesized from 5-amino-1H-1,2,4-triazole-3-thiol and benzyl chloride, further showcasing the synthetic accessibility and importance of this structural motif. nih.govresearchgate.net These benzylated triazoles are then used to construct more elaborate molecules with potential anticancer activities, such as Bcl-2 inhibitors. researchgate.net The benzyl group itself is often a key feature for interaction with biological targets, as seen in the design of fluconazole and voriconazole (B182144) analogues where substituted benzyl side chains are important for antifungal activity. nih.gov
Overview of Current Research Trajectories and Objectives for this compound and its Functionalized Analogues
Current research on compounds derived from the this compound scaffold is largely focused on the development of new therapeutic agents with improved potency and selectivity. The primary objective is to functionalize the core structure to target specific biological pathways involved in various diseases.
Key research trajectories include:
Anticancer Drug Discovery: A significant area of focus is the synthesis of novel anticancer agents. Researchers are designing derivatives that can act as inhibitors of specific targets, such as the anti-apoptotic protein Bcl-2 or the epidermal growth factor receptor (EGFR). acs.orgresearchgate.net For example, a series of substituted 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines were synthesized and evaluated as Bcl-2 inhibitors, which are crucial for overcoming cancer cell resistance to apoptosis. researchgate.net Another study focused on creating 1,2,4-triazole derivatives as potential inhibitors of both wild-type and mutant forms of EGFR, a key target in lung cancer therapy. acs.org
Antimicrobial Agent Development: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial drugs. The this compound scaffold is being exploited to create new compounds with antibacterial and antifungal properties. Research has shown that derivatives, such as Schiff bases and thiazolidinones derived from 4-amino-5-benzyl-4H- mdpi.comnih.govmdpi.com-triazole-3-thiol, exhibit promising activity against various bacterial strains. mdpi.comresearchgate.net
Antiviral Research: Building on the success of ribavirin, researchers continue to explore 1,2,4-triazole derivatives for antiviral applications. Studies have investigated analogues for activity against viruses like hepatitis C, indicating that modifications of the core triazole structure can lead to new antiviral leads. mdpi.com
The general strategy involves modifying the benzyl ring with various substituents or altering the amine group to create new linkages, thereby generating a diverse library of compounds for high-throughput screening. The data gathered from these studies helps in establishing structure-activity relationships (SAR), guiding the rational design of more effective and targeted therapeutic agents.
Structure
2D Structure
Properties
IUPAC Name |
5-benzyl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLMSZQOJZAPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360478 | |
| Record name | 5-benzyl-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22819-07-4 | |
| Record name | 3-(Phenylmethyl)-1H-1,2,4-triazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22819-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-benzyl-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22819-07-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 5 Benzyl 1h 1,2,4 Triazol 3 Amine and Advanced Analogues
Established Synthetic Pathways to the 1,2,4-Triazol-3-amine Core
The 1,2,4-triazol-3-amine nucleus is a fundamental building block, and its synthesis has been approached through various well-established routes. nih.gov A predominant method involves the cyclization of aminoguanidine (B1677879) derivatives with single-carbon synthons. researchgate.net
One of the most common and traditional methods starts with reacting aminoguanidine, often as its bicarbonate or hydrochloride salt, with formic acid. orgsyn.orggoogle.com The reaction proceeds through the formation of an aminoguanidine formate (B1220265) intermediate, which is then cyclized by heating to yield 3-amino-1,2,4-triazole. google.com An alternative one-pot synthesis involves heating a mixture of aminoguanidine bicarbonate and an excess of formic acid. orgsyn.org
Another widely used strategy employs thiourea (B124793) or its derivatives as precursors. nih.govwikipedia.org For instance, S-methylisothioureas can react with acyl hydrazides to produce 3-amino-1,2,4-triazoles under relatively mild conditions, a method that tolerates a broad range of functional groups. organic-chemistry.org Similarly, the reaction between hydrazides and urea (B33335), particularly in deep eutectic solvents like choline (B1196258) chloride/urea, provides an eco-friendly, one-pot synthesis for 5-substituted-3-amino-1,2,4-triazoles. researchgate.net This method serves as a green alternative to classic Pellizzari-type reactions. researchgate.net
More recent approaches include 1,3-dipolar cycloaddition reactions. For example, nitrile imines can react with guanidine (B92328) derivatives under ambient conditions to afford functionalized 3-amino-1,2,4-triazoles with excellent regioselectivity and in good yields. nih.govscispace.com This method provides rapid access to a diverse range of triazole products. nih.gov A summary of selected synthetic methods for the core structure is presented in Table 1.
Table 1: Selected Synthetic Pathways to the 1,2,4-Triazol-3-amine Core
| Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Aminoguanidine Bicarbonate | 98-100% Formic Acid, heat to 120°C for 5 hours | 3-Amino-1,2,4-triazole | 95-97 | orgsyn.org |
| Hydrazine Hydrate, Cyanamide | Formic Acid, multi-step pH and temperature control | 3-Amino-1,2,4-triazole | High | google.com |
| Benzohydrazide, Urea | Choline Chloride/Urea (1:2), 100°C | 5-Phenyl-1H-1,2,4-triazol-3-amine | 94 | researchgate.net |
| Hydrazides | Urea, Deep Eutectic Solvent (DES) | 5-Substituted-3-amino-1,2,4-triazoles | Good to Excellent | researchgate.net |
| Nitrile Imines | Guanidine Derivatives, ambient temperature | Functionalized 3-amino-1,2,4-triazoles | Moderate to Good | nih.gov |
| Thiourea, Hydrazine | Heat | 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | Not specified | wikipedia.org |
Strategies for the Regioselective Introduction of the Benzyl (B1604629) Moiety at the 5-Position
Introducing a benzyl group specifically at the C5 position of the 3-amino-1,2,4-triazole ring requires careful synthetic planning to control regioselectivity. Direct C-alkylation of a pre-formed 3-amino-1,2,4-triazole is challenging due to the nucleophilicity of the ring nitrogen atoms, which often leads to N-alkylation as the major pathway. acs.org Therefore, strategies typically involve constructing the triazole ring from a precursor that already contains the benzyl moiety.
A viable approach is the reaction of aminoguanidine with a derivative of phenylacetic acid. For example, reacting aminoguanidine with phenylacetylnitrile or an ester of phenylacetic acid in the presence of a suitable base can lead to the formation of the desired 5-benzyl-1H-1,2,4-triazol-3-amine. While direct examples for this specific transformation are sparse in the provided literature, the general principle of using substituted precursors is well-established for creating 5-substituted triazoles. rsc.org
An alternative strategy involves the S-alkylation of a thiol-containing triazole followed by desulfurization. For instance, 5-amino-1H-1,2,4-triazole-3-thiol can be readily S-benzylated using benzyl chloride in the presence of a base like sodium hydroxide (B78521) to form 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine. nih.govresearchgate.net Subsequent removal of the sulfur atom, for example, through reductive desulfurization, could yield the target C5-benzyl compound, although this final step is not detailed in the available sources.
Regioselectivity in the alkylation of the triazole ring itself is a known challenge. thieme-connect.com Studies on the alkylation of substituted triazoles often report the formation of multiple isomers. nih.gov For example, alkylation of 5-aryl-4-trifluoroacetyltriazoles with benzyl bromide led to a mixture of N1 and N2-benzylated isomers. nih.gov Achieving selective C5-alkylation would likely require advanced methods such as directed metalation followed by reaction with a benzyl halide, a strategy not explicitly covered in the provided research for this specific scaffold.
Advanced Functionalization and Derivatization Approaches for the 3-Amino Group and Triazole Ring System
The 3-amino group of the 1,2,4-triazole (B32235) ring is a versatile handle for further chemical modification, allowing for the synthesis of a wide array of advanced analogues. researchgate.net These modifications can significantly alter the compound's chemical and physical properties.
The primary amino group at the C3 position readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases (imines). mwjscience.comemanresearch.org This reaction is a straightforward and efficient method for derivatization. dergipark.org.tr For example, equimolar mixtures of 3-amino-1,2,4-triazoles and aromatic aldehydes in methanol (B129727) can be subjected to ultrasound irradiation for a few minutes to precipitate the corresponding Schiff base in high yield. nih.gov This sonochemical approach offers a rapid and efficient alternative to conventional heating. nih.gov These Schiff bases are characterized by the presence of an azomethine (–N=CH–) group. mwjscience.com
Table 2: Representative Synthesis of Schiff Bases from 3-Amino-1,2,4-triazoles
| 3-Amino-1,2,4-triazole Derivative | Aldehyde | Reaction Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|
| 3-Amino-1,2,4-triazole | Benzaldehyde | Methanol, Ultrasound (5 min) | 96 | nih.gov |
| 3-Amino-1,2,4-triazole | Thiophene-2-carbaldehyde | Methanol, Ultrasound (5 min) | 99 | nih.gov |
| 3-Amino-1,2,4-triazole | 4-Bromothiophene-2-carbaldehyde | Methanol, Ultrasound (5 min) | 98 | nih.gov |
| 3-Amino-1,2,4-triazole-5-thiol | Various Benzaldehydes | Morpholine, Heat | Not specified | emanresearch.org |
The 3-amino group can serve as an anchor point for the conjugation of amino acids and peptides, creating peptidomimetic structures. mdpi.com In these molecules, the triazole ring can act as a bioisostere for an amide bond, potentially improving metabolic stability. mdpi.comnih.gov The synthesis is typically achieved using standard peptide coupling protocols. The carboxylic acid of an N-protected amino acid is activated using a coupling agent, such as a carbodiimide (B86325) or propylphosphonic anhydride (B1165640) (T3P®), and then reacted with the amino group of the triazole to form a stable amide linkage. acs.org This approach has been used to incorporate triazole moieties into peptide backbones and to create libraries of potential bioactive compounds. mdpi.com For example, a combinatorial approach involving solid-phase peptide synthesis (SPPS) combined with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to generate libraries of peptidomimetics where a 1,2,3-triazole replaces a peptide bond. mdpi.com
The nucleophilic 3-amino group can be readily converted into urea and amide derivatives. The reaction of 5-substituted 3-amino-1,2,4-triazoles with isocyanates provides a direct route to the corresponding urea derivatives. This transformation adds a new functional group that can participate in hydrogen bonding, a key interaction in many biological systems.
Amide derivatives are synthesized by reacting the amino-triazole with acylating agents such as acyl chlorides or anhydrides under basic conditions. nih.gov A study on the synthesis of 3-amino-1,2,4-triazole derivatives explored the creation of various amide-linked compounds, highlighting the utility of this functionalization in generating chemical diversity. nih.gov For instance, N-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)benzamide was synthesized as part of a library of potential anticancer agents. nih.gov
Table 3: Synthesis of Urea and Amide Derivatives
| Triazole Precursor | Reagent | Derivative Type | Reaction Conditions | Reference(s) |
|---|---|---|---|---|
| 5-Substituted-3-amino-1,2,4-triazole | Isocyanate | Urea | Not specified | researchgate.net |
| 1,5-Diphenyl-3-amino-1,2,4-triazole | Acylating Agents | Amide | Not specified | researchgate.net |
| 5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-amine | Benzoyl Chloride | Amide | Not specified | nih.gov |
The 3-amino-1,2,4-triazole scaffold is a valuable synthon for the construction of fused bicyclic and polycyclic heterocyclic systems. acs.orgrsc.org The presence of the amino group adjacent to a ring nitrogen (N4) allows for cyclocondensation reactions with various bifunctional electrophiles. For example, reaction with β-ketoesters or malonic esters can lead to the formation of triazolo[4,3-a]pyrimidines. Similarly, reaction with α-haloketones can yield triazolo[3,4-b] nih.govdergipark.org.trnih.govthiadiazines.
A general method for constructing fused dergipark.org.trnih.govtandfonline.com-triazoles involves a three-step modular procedure combining carboxylic acids with acyl hydrazides, which can be adapted to form various 5-, 6-, and 7-membered fused rings. acs.org Another approach utilizes an amine oxidase-inspired catalyst system with oxygen as the terminal oxidant to construct 1,2,4-triazole-fused heterocycles in an atom-economical and environmentally benign manner. rsc.org These fused systems are of great interest as they often exhibit unique biological activities and are core structures in many pharmaceutical agents. acs.org
Innovative Synthetic Techniques: Microwave-Assisted and Green Chemistry Protocols
The quest for more efficient, sustainable, and rapid chemical transformations has led to the adoption of innovative technologies in the synthesis of heterocyclic compounds like this compound and its analogues. Microwave-assisted synthesis and green chemistry protocols have emerged as powerful tools, offering significant advantages over traditional heating methods. researchgate.netjmrionline.comacs.org These techniques not only accelerate reaction rates but also align with the principles of sustainable chemistry by reducing energy consumption and waste generation. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, from hours to mere minutes, along with improved yields and product purity. scielo.org.zanih.gov This technology has been successfully applied to the synthesis of various 5-substituted-3-amino-1,2,4-triazoles.
A general and green method for synthesizing 5-substituted 3-amino-1,2,4-triazoles involves the direct condensation of carboxylic acids with aminoguanidine bicarbonate under controlled microwave conditions. mdpi.com This approach is particularly effective for volatile starting materials, as the use of sealed reaction vessels prevents their escape, leading to high reaction yields. mdpi.com For instance, the synthesis of 3-amino-5-substituted-1,2,4-triazoles has been achieved by irradiating a mixture of aminoguanidine hydrocarbonate (converted to the hydrochloride salt in situ) and a suitable organic acid at 180 °C for 3 hours. mdpi.com This method circumvents the issues associated with traditional heating, where achieving such high temperatures with volatile acids is challenging. mdpi.com
Research has demonstrated the scalability of this microwave-assisted method, allowing for the production of these valuable building blocks in larger quantities. mdpi.com The efficiency of MAOS is further highlighted in comparative studies. For example, the synthesis of certain 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives was completed in 10–25 minutes with yields up to 97% under microwave irradiation, whereas conventional heating required 290 minutes to achieve a 78% yield. nih.gov Similarly, the synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole was accomplished in just 8-9 minutes using microwaves, a significant improvement over the 10 hours of refluxing needed for the traditional method. nih.gov
Another efficient one-pot microwave-assisted protocol has been developed for producing polymethylene-bis(1H-1,2,4-triazol-5(3)-amines) from dicarboxylic acids and aminoguanidine in an aqueous medium. The reaction completes within 5 minutes at 200 °C, yielding products with high purity. nih.gov
| Product/Analogue | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione Derivatives | Microwave | 10–25 min | 97 | nih.gov |
| Conventional | 290 min | 78 | nih.gov | |
| 3,5-Dibenzyl-4-amino-1,2,4-triazole | Microwave | 8–9 min | N/A | nih.gov |
| Conventional | 10 hours | N/A | nih.gov | |
| 3-Aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives | Microwave | 5 min | 96 | nih.gov |
| Conventional | N/A | N/A | nih.gov | |
| N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | Microwave | Variable | Variable | rsc.org |
| Conventional | Failed (for less nucleophilic amines) | Failed | rsc.org |
Green Chemistry Protocols
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of 1,2,4-triazoles, this involves using eco-friendly solvents, employing catalysts to enhance efficiency, and designing atom-economical reactions. researchgate.netnih.gov
One significant green approach is the use of water as a reaction medium, which is non-toxic, non-flammable, and readily available. researchgate.net An eco-friendly method for synthesizing 1,2,4-triazole-Schiff base derivatives has been reported in an aqueous medium. researchgate.net Similarly, catalyst-free synthesis of 3(5)-amino-5(3)-(het)aryl-1,2,4-triazoles has been achieved in water using both conventional heating and microwave irradiation. researchgate.net
Solvent-free, or neat, reaction conditions represent another cornerstone of green synthesis. The one-pot reaction of mercapto-s-triazole with aromatic acids has been successfully carried out under microwave irradiation in the absence of any solvent, completing in 2-3 minutes. jmrionline.com This approach minimizes waste and simplifies product purification. A novel one-pot, multi-component microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids was also developed under neat conditions, offering high yields and excellent atom economy. nih.gov
Deep Eutectic Solvents (DESs) are emerging as green alternatives to traditional volatile organic solvents. hilarispublisher.com These solvents are mixtures of a salt (a hydrogen bond acceptor) and a hydrogen bond donor, and they are often biodegradable and have low toxicity. hilarispublisher.com A study on the synthesis of coumarinyl 1,2,4-triazoles found that a DES composed of choline chloride and urea (1:2 ratio) at 80°C provided the best conversion rates for the formation of the triazole ring from thiosemicarbazide (B42300) precursors. hilarispublisher.com
| Protocol Type | Key Features | Example | Reference |
|---|---|---|---|
| Aqueous Medium Synthesis | Uses water as a safe and environmentally benign solvent. | Synthesis of 1,2,4-triazole-Schiff base derivatives. | researchgate.net |
| Solvent-Free Reaction | Reaction is conducted without a solvent, often under microwave irradiation. Reduces waste and simplifies workup. | One-pot reaction of mercapto-s-triazole with aromatic acids using AlCl₃ catalyst and microwaves. | jmrionline.com |
| Deep Eutectic Solvents (DESs) | Utilizes a biodegradable, low-toxicity solvent system. | Synthesis of coumarinyl 1,2,4-triazoles in a choline chloride:urea mixture. | hilarispublisher.com |
| Multicomponent Synthesis | Combines multiple starting materials in a single step, improving efficiency and atom economy. | Synthesis of 1,2,4-triazolo/benzimidazolo-pyrimidine derivatives using tetrabutylammonium (B224687) bromide as an organocatalyst. | nih.gov |
These innovative synthetic strategies represent a significant advancement in the preparation of this compound and its structurally related analogues, paving the way for more sustainable and efficient drug discovery and development processes.
Pharmacological and Biological Activity Spectrum of 5 Benzyl 1h 1,2,4 Triazol 3 Amine Derivatives
Antimicrobial Activities
The 1,2,4-triazole (B32235) nucleus is a cornerstone in the development of antimicrobial agents. By incorporating a benzyl (B1604629) group, researchers have developed derivatives with significant efficacy against a variety of bacterial and fungal pathogens.
Antibacterial Efficacy and Mechanistic Investigations
Derivatives of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antibacterial properties. researchgate.net The investigation of new heterocyclic compounds derived from this starting material showed that some of the tested compounds exhibited high and favorable antimicrobial activity. researchgate.net Structure-activity relationship (SAR) analyses have shown that derivatives featuring a benzyl group at the 4-position of the 1,2,4-triazole ring tend to more strongly inhibit the growth of Gram-positive bacteria compared to their 4-phenyl counterparts. nih.gov
Further studies on related structures have revealed that certain O-benzyl derivatives exhibit potent activity against Gram-positive bacteria, although their efficacy against Gram-negative bacteria is more moderate. mdpi.com In some cases, the antibacterial effect is weak; for instance, certain 1-benzyl-1,2,3-triazole derivatives showed only moderate inhibition against specific strains like Staphylococcus aureus, Escherichia coli, and Salmonella enterica. scielo.org.mx The mechanism of action for some of the more potent triazole derivatives has been linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov
| Derivative Class | Target Organisms | Observed Activity | Reference |
|---|---|---|---|
| Derivatives of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol | Various bacteria | High and favorable antimicrobial activity | researchgate.net |
| 4-Benzyl-1,2,4-triazole derivatives | Gram-positive bacteria | Stronger inhibition than 4-phenyl derivatives | nih.gov |
| O-Benzyl aminotriol/aminodiol derivatives | Gram-positive bacteria | High activity | mdpi.com |
| O-Benzyl aminotriol/aminodiol derivatives | Gram-negative bacteria | Moderate activity | mdpi.com |
Antifungal Properties and Targets
The 1,2,4-triazole scaffold is a well-established pharmacophore in clinical antifungal drugs like fluconazole (B54011). nih.govnih.gov Novel triazole derivatives incorporating a benzyl group have been designed and synthesized, showing significant in vitro antifungal activity against various human pathogenic fungi. nih.gov Hybrids combining the triazole core with other heterocyclic systems, such as benzothiazole, have yielded compounds with potent activity against Candida albicans, with minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL. ekb.eg
The primary target for many azole antifungal agents is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. nih.gov Some benzylic 1,2,3-triazole-4-carboxamides have demonstrated superior or equivalent efficacy against the fungus Rhizopus oryzae when compared to the standard drug itraconazole (B105839). scielo.org.mx
| Derivative Class | Target Fungi | Activity (MIC) | Reference |
|---|---|---|---|
| Benzothiazolyl-triazole hybrids | Candida albicans | 0.39 μg/mL | ekb.eg |
| Benzylic 1,2,3-triazole-4-carboxamides (Compounds 3d & 3e) | Rhizopus oryzae | More efficient than itraconazole | scielo.org.mx |
| Novel triazoles with benzyl groups | Eight human pathogenic fungi | Significant in vitro activity | nih.gov |
Anticancer Potential and Cytotoxic Profiling
Derivatives of 5-benzyl-1H-1,2,4-triazol-3-amine are emerging as a promising class of anticancer agents. Their mechanisms of action are varied, with tubulin polymerization inhibition being a key pathway, and they have demonstrated cytotoxicity against a wide range of human tumor cell lines.
Inhibition of Tubulin Polymerization and Associated Cell Cycle Arrest
Microtubules, dynamic polymers of αβ-tubulin, are essential for mitosis, and their disruption is a validated strategy in cancer chemotherapy. units.it A number of 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin. nih.govresearchgate.netmdpi.com
Novel series of 1-(3',4',5'-trimethoxybenzoyl)-5-amino-1,2,4-triazoles have been synthesized and shown to strongly inhibit tubulin assembly. units.itresearchgate.net One of the most potent compounds exhibited an IC50 value of 0.66 μM for tubulin assembly inhibition, which was more potent than the reference compound combretastatin A-4 (CA-4) in simultaneous experiments. units.it Similarly, indole/1,2,4-triazole hybrids have been developed as tubulin polymerization inhibitors, with an oxime-based derivative showing an IC50 value of 3.03 ± 0.11 µM. mdpi.com The disruption of microtubule dynamics by these compounds leads to cell cycle arrest, typically in the G2/M phase, which subsequently triggers apoptosis, or programmed cell death. nih.govresearchgate.net
Activity Against Diverse Human Tumor Cell Lines
The anticancer potential of these derivatives has been confirmed through cytotoxic profiling against numerous human cancer cell lines. New series of benzimidazole (B57391) and 1,2,4-triazole derivatives have demonstrated selective and superior cytotoxic activity against breast cancer (MCF-7) and lung cancer (A-549) cell lines, with IC50 values in the low micromolar range. nih.gov
Other derivatives, such as 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines, have shown potent inhibitory activity at sub-micromolar IC50 concentrations against MCF-7, MDA-MB-231 (breast cancer), and A549 (lung cancer) cell lines by inhibiting the anti-apoptotic protein Bcl-2. researchgate.net Furthermore, screening of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs against a panel of 58 cancer cell lines revealed significant activity, with the CNS cancer cell line SNB-75 being particularly sensitive to one of the tested compounds. mdpi.com
| Derivative Class | Target Cell Lines | Activity (IC50/GI50) | Mechanism | Reference |
|---|---|---|---|---|
| N-phenyl-1,2,4-triazole compounds | MCF-7 (Breast) | 1.29 to 4.30 μM | EGFR Inhibition | nih.gov |
| 1-(3',4',5'-trimethoxybenzoyl)-5-amino-1,2,4-triazoles | Leukemic (Jurkat, RS4;11) | < 1 μM | Tubulin Inhibition | units.itresearchgate.net |
| 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines | MCF-7, MDA-MB-231 (Breast), A549 (Lung) | Sub-micromolar | Bcl-2 Inhibition | researchgate.net |
| Indole/1,2,4-triazole hybrids | NCI 60 Cell Line Panel | 1.85 to 5.76 µM (GI50) | Tubulin Inhibition | mdpi.com |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | SNB-75 (CNS) | 41.25% Growth Inhibition | Tubulin Inhibition | mdpi.com |
Anti-inflammatory and Analgesic Properties
The 1,2,4-triazole nucleus is a key structural motif in compounds designed to exhibit anti-inflammatory and analgesic effects. nih.govresearchgate.net Research has focused on the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. researchgate.net
A series of thiazolo[3,2-b]1,2,4-triazole derivatives were evaluated for in vivo anti-inflammatory activity, with several compounds demonstrating good protection (51–67%), surpassing the efficacy of the reference drug indomethacin. nih.gov In other in vivo studies using the carrageenan-induced paw edema model, newly synthesized 1,2,4-triazole derivatives showed anti-inflammatory activity comparable to or greater than ibuprofen. mdpi.com Specifically, compounds carrying a benzyl group at the second position of a 1,2,4-triazolo[3,2-b]-1,3,5-thiadiazine system were identified as particularly promising anti-inflammatory and analgesic agents. mdpi.com The design of these molecules often involves replacing carboxylic acid groups found in traditional NSAIDs with bioisosteric 1,2,4-triazole rings to enhance activity and potentially reduce side effects like ulcerogenicity. researchgate.netmdpi.com
Anticonvulsant and Central Nervous System Modulating Activities
Derivatives of the 1,2,4-triazole nucleus are recognized for their potential as agents acting on the central nervous system (CNS), particularly as anticonvulsants. medscape.com The search for new antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. nih.gov The 1,2,4-triazole scaffold is a key pharmacophore in many compounds designed to treat CNS disorders. nih.gov
Research into 4,5-disubstituted-1,2,4-triazole-3-thione derivatives has revealed promising anticonvulsant activity in preclinical models. unifi.it One such derivative, 5-(3-chlorobenzyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-427), demonstrated a significant protective effect against psychomotor seizures induced in a 6 Hz test. unifi.it The anticonvulsant activity of these compounds is believed to be mediated, at least in part, through the blockade of voltage-gated sodium channels. unifi.it
Studies on various fused heterocyclic systems incorporating the 1,2,4-triazole ring, such as 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles, have also shown potent anticonvulsant properties in the maximal electroshock seizure (MES) model, with some compounds exhibiting activity comparable to standard drugs like phenytoin and carbamazepine. nih.govptfarm.pl Furthermore, hybrid molecules combining the triazole ring with other pharmacologically active moieties, like quinolinone, have been synthesized and evaluated for both antiseizure and antidepressant effects. nih.gov This dual activity is particularly relevant given the common pathological basis and comorbidity of epilepsy and depression. nih.gov Some of these triazole-quinolinone compounds have been shown to modulate the levels of neurotransmitters such as GABA and 5-HT in the brain, suggesting a potential mechanism for their CNS effects. nih.gov
| Compound Derivative | Test Model | Observed Activity | Reference |
|---|---|---|---|
| 5-(3-chlorobenzyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-427) | 6 Hz seizure test (mice) | Potent anticonvulsant activity with an ED₅₀ of 40.9 to 64.9 mg/kg. unifi.it | unifi.it |
| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Maximal Electroshock (MES) test | Strong anticonvulsant activity with an ED₅₀ value of 38.5 mg/kg. nih.gov | nih.gov |
| Various 3,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazoles | Maximal Electroshock (MES) test | Several derivatives showed potent activity comparable to phenytoin and carbamazepine. ptfarm.pl | ptfarm.pl |
**3.5. Other Noteworthy Bioactivities
The 1,2,4-triazole nucleus is a component of several established therapeutic agents and a valuable scaffold in the development of new antiviral drugs. mdpi.com Triazole derivatives have demonstrated a broad spectrum of activity against various RNA and DNA viruses. mdpi.comnih.gov Research has shown that conjugates of 1,2,3-triazole (an isomer of 1,2,4-triazole) with benzofused heterocycles exhibit moderate activity against coronaviruses like HCoV-229E. mdpi.com For instance, 1-benzyl-1H-1,2,3-triazole derivatives linked to carbohydrates have been studied for their potential against HIV. mdpi.com
More specifically, derivatives of benzotriazole, a fused version of the triazole ring, have been synthesized and tested against a range of viruses. nih.govopenmedicinalchemistryjournal.com Certain N-(4-(2H-benzo[d] nih.govtriazol-2-yl)phenyl)-benzamide derivatives have shown selective and potent activity against enteroviruses, including Coxsackievirus B5 (CV-B5) and Poliovirus, with EC₅₀ values in the low micromolar range. nih.govopenmedicinalchemistryjournal.com The mechanism of action for one promising benzotriazole derivative was found to involve the early stages of viral infection, likely by interfering with the virus's attachment to host cells. nih.gov
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. researchgate.net Synthetic compounds, including derivatives of 1,2,4-triazole, are of significant interest for their antioxidant properties. researchgate.netorientjchem.org The antioxidant activity of these compounds is often linked to their ability to scavenge free radicals. pensoft.net
Studies on new 5-phenethyl-3-thio-1,2,4-triazoles, which are structurally similar to benzyl derivatives, have demonstrated significant antioxidant activity in vitro. pensoft.net Similarly, a series of Schiff base compounds derived from 4-amino-1,2,4-triazole incorporating hindered phenol moieties showed high antioxidant ability in both DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Ion Reducing Antioxidant Power) assays. orientjchem.orguobaghdad.edu.iq The presence of phenolic hydroxyl groups appears to enhance the radical scavenging capacity of these molecules. orientjchem.org Hybrids of 1,2,4-triazoles with other heterocyclic systems like benzimidazole and thiophene have also been recognized for their potent ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) scavenging activity.
| Compound Class | Assay | Key Finding | Reference |
|---|---|---|---|
| 1,2,3-triazole derivatives | DPPH radical scavenging | Potential antioxidant activity with IC₅₀ values ranging from 10.1–37.3 µg/mL. rsc.org | rsc.org |
| 4-amino-1,2,4-triazole-3-thione derivatives with hindered phenols | DPPH and FRAP | High antioxidant ability, with activity increasing with the presence of hindered phenol groups. orientjchem.org | orientjchem.org |
| 4H-Chromene-containing 1,2,3-triazoles | DPPH and hydrogen peroxide scavenging | Demonstrated good antioxidant activity. |
Tuberculosis remains a major global health challenge, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. The 1,2,4-triazole scaffold has been identified as a promising core for the development of novel antitubercular drugs. nih.govnih.gov
Specifically, the synthesis of 4-Amino-5-benzyl-2,4-dihydro-1,2,4-triazole-3-thiol has been reported as part of efforts to discover new lead structures against Mycobacterium tuberculosis. nih.gov These compounds are often designed to target specific enzymes essential for the bacterium's survival, such as the enoyl acyl carrier protein reductase (InhA). nih.gov Other studies have focused on 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives, which have shown promising activity against both drug-sensitive (H37Rv) and multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com For example, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibited significant anti-TB activity, with computational studies suggesting it targets the β-ketoacyl ACP synthase I (KasA) enzyme. mdpi.com A library of 1,2,3-triazole derivatives also yielded several promising inhibitors of M. tuberculosis with low minimum inhibitory concentration (MIC) values. rsc.orgrsc.org
| Compound | Target Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 µg/mL mdpi.com | mdpi.com |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR M. tuberculosis | 11 µg/mL mdpi.com | mdpi.com |
| Various pyridine-1,2,4-triazole derivatives | M. tuberculosis H37Ra | MIC values ranging from 0.976 to 62.5 µg/mL. nih.gov | nih.gov |
| Various 1,2,3-triazole derivatives | M. tuberculosis H37Ra | MIC values ranging from 5.8 to 29.9 µg/mL. rsc.org | rsc.org |
The increasing resistance of malaria parasites to existing drugs is a major obstacle in combating the disease, driving the need for new, effective, and safe antimalarial agents. nih.gov The 1,2,4-triazole ring has been explored as a scaffold for such agents. nih.gov A series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives were designed and synthesized as analogues of Topiroxostat, a known xanthine (B1682287) oxidase (XO) inhibitor. nih.gov These compounds were evaluated for their XO inhibitory activity, with one derivative containing a 3'-nitro and a 4'-sec-butoxy group on the benzyl moiety (compound 1h) emerging as the most promising, with an IC₅₀ value of 0.16 μM. nih.gov This demonstrates that the 5-benzyl-3-pyridyl-1H-1,2,4-triazole structure is a viable scaffold for potent enzyme inhibitors. nih.gov
In other research, complex molecules incorporating benzyl groups have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com Some of these compounds have shown potent antimalarial activity with IC₅₀ values in the sub-micromolar range against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. mdpi.com
Nootropics, also known as cognitive enhancers, are compounds that may improve cognitive function. The search for new nootropic agents has led to the design of novel molecules containing pharmacologically active scaffolds like pyrrolidin-2-one and 1,2,4-triazole. A study involving the synthesis of new 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl) pyrrolidin-2-ones reported that these compounds are predicted to have nootropic activity based on molecular docking studies. The designed structures combine the pyrrolidine framework, known to underlie many neurotropic drugs, with the 1,2,4-triazole ring and a benzyl group to potentially increase lipophilicity and activity. These computational results suggest that such hybrid molecules have an affinity for known nootropic targets and warrant further experimental investigation.
Mechanistic Insights and Molecular Interaction Profiling
Elucidation of Specific Molecular Targets for 5-benzyl-1H-1,2,4-triazol-3-amine and its Derivatives
Derivatives of this compound have been designed and synthesized to interact with specific and crucial biological targets, particularly those involved in cancer progression. A key molecular target identified for these compounds is the Epidermal Growth Factor Receptor (EGFR). acs.org Researchers have developed new series of 1,2,4-triazole (B32235) derivatives intended to act as inhibitors of both wild-type EGFR (EGFRWT) and its mutated form (EGFRT790M). acs.org The design of these molecules incorporates the 1,2,4-triazole nucleus with a benzyl (B1604629) group at position 3 or 5 to occupy a hydrophobic region within the ATP binding site of the EGFR kinase domain. acs.org
The rationale for targeting kinases is further supported by molecular docking studies on similar heterocyclic systems. For instance, the 2-amino-1,3,4-oxadiazole moiety, which is structurally related to the aminotriazole system, is recognized as a privileged element for interacting with the ATP binding pockets of proteins like glycogen (B147801) synthase kinase 3β (GSK-3β). mdpi.com This suggests that the aminotriazole core of the title compound and its derivatives is well-suited to target the ATP-binding sites of various kinases. mdpi.com In addition to EGFR, derivatives of 4-amino-5-benzyl-2H-1,2,4-triazol-3(4H)-thione have been identified as potential protein kinase inhibitors. researchgate.net
Detailed Enzyme Inhibition Profiles and Modes of Binding
The 1,2,4-triazole scaffold is a prominent feature in a variety of enzyme inhibitors. Studies on derivatives of this compound have demonstrated significant inhibitory activity against several key enzymes.
Notably, certain azinane triazole-based derivatives have shown potent, dual inhibitory action against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease research. nih.govacs.org The same series of compounds also displayed strong inhibition of α-glucosidase and urease. nih.govacs.org For example, a methyl phenyl-substituted derivative, compound 12m , was found to be a highly effective BChE inhibitor. nih.govacs.org Another derivative, 12d , was the most potent AChE inhibitor in the series. nih.govacs.org
Similarly, research into 4-amino-5-benzyl-2H-1,2,4-triazol-3(4H)-thione and its Schiff base derivatives confirmed their potential as α-glucosidase inhibitors. researchgate.net The parent compound 3 and its derivative 5g showed significant, dose-dependent inhibitory activity against this enzyme. researchgate.net
The mode of binding for these inhibitors involves specific molecular interactions within the enzyme's active site. Molecular design strategies for EGFR inhibitors based on the 1,2,4-triazole scaffold highlight the importance of an imino group linker for creating hydrogen bonds and a benzyl group for occupying a hydrophobic zone within the ATP binding site. acs.org The triazole ring itself can engage in various electrostatic interactions with critical amino acid residues. researchgate.net This is corroborated by structural studies of related heterocyclic inhibitors, which show a distinct hydrogen bond pattern between the exocyclic amino group, the ring nitrogen atoms, and the backbone of amino acids in the hinge region of a kinase's ATP-binding pocket. mdpi.com
| Derivative Compound | Target Enzyme | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| 1-(4-toluenesulfonyl)-4-[3-(N-(4-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12d) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | nih.govacs.org |
| 1-(4-toluenesulfonyl)-4-[3-(N-(3,4-dimethylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12m) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | nih.govacs.org |
| 4-amino-5-benzyl-2H-1,2,4-triazol-3(4H)-thione (3) | α-Glucosidase | 94.87 ± µg/ml | researchgate.net |
| 5-benzyl-4-((4-nitrobenzylidene)amino)-2H-1,2,4-triazol-3(4H)-thione (5g) | α-Glucosidase | 61.22 µg/ml | researchgate.net |
| 1-(4-toluenesulfonyl)-4-[3-(N-(3,4-dimethylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12m) | α-Glucosidase | 36.74 ± 1.24 | nih.govacs.org |
| 1-(4-toluenesulfonyl)-4-[3-(N-(3,4-dimethylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12m) | Urease | 19.35 ± 1.28 | nih.govacs.org |
Modulation of Intracellular Pathways and Signaling Cascades
By inhibiting specific enzymes and receptors, this compound derivatives can effectively modulate key intracellular signaling pathways. The development of derivatives as potent EGFR inhibitors is a clear example of this. acs.org EGFR is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation, survival, and metastasis in many cancers. acs.org By blocking the ATP binding site of EGFR, these triazole-based compounds can prevent its phosphorylation and subsequent activation, thereby disrupting these critical cancer-promoting pathways. acs.org
The interaction of aminotriazole derivatives with the ATP-binding pockets of other kinases, such as GSK-3β, would similarly interfere with their respective signaling functions. mdpi.com The ability of these compounds to inhibit enzymes like AChE and BChE directly impacts cholinergic signaling in the nervous system, a pathway crucial for cognitive function. nih.govacs.org
Investigations into DNA and Protein Interaction Dynamics
The interaction of this compound derivatives with proteins is characterized by a combination of specific bonding and broader electrostatic forces. The triazole ring system is adept at forming hydrogen bonds with various receptors and enzymes, which is a significant factor in its pharmacological activity. acs.org Crystal structure analysis of related compounds reveals that the exocyclic amino group and ring nitrogen atoms are primary sites for hydrogen bonding. mdpi.com For example, these groups can form hydrogen bond contacts with the backbone of consecutive amino acid residues in the hinge region of a kinase's ATP binding pocket. mdpi.com
In addition to hydrogen bonding, other interactions play a crucial role. The benzyl and other phenyl substituents on the triazole core contribute to the molecule's aromatic character, enabling hydrophobic and π-π interactions within protein binding sites. acs.org Molecular docking studies of EGFR inhibitors based on this scaffold specifically mention the role of the benzyl ring in occupying a hydrophobic zone of the ATP binding site. acs.org Furthermore, crystal structure analyses of related triazole compounds have identified intermolecular C-H⋯π interactions and parallel slipped π-π stacking, which contribute to the formation of stable three-dimensional networks and are fundamental to molecular recognition in biological systems. nih.gov Some research also suggests that these types of compounds can interfere with processes like DNA replication, anchoring themselves through significant electrostatic interactions. researchgate.net
Structure Activity Relationship Sar Studies for Optimized Bioactivity
Systemic Analysis of Benzyl (B1604629) Substitutions and their Influence on Pharmacological Efficacy
The nature and position of substituents on the benzyl group at the 5-position of the 1,2,4-triazole (B32235) ring play a pivotal role in modulating the pharmacological efficacy of these compounds. Research has shown that both electronic and steric factors of these substituents significantly impact the interaction with biological targets.
For instance, in the context of xanthine (B1682287) oxidase (XO) inhibition, a study on 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives demonstrated that specific substitutions on the benzyl moiety are highly favorable. nih.gov The introduction of a nitro group at the 3'-position or a sec-butoxy group at the 4'-position of the benzyl ring resulted in potent XO inhibitors. nih.gov The most promising compound from this series, featuring a 4'-sec-butoxy group, exhibited an IC50 value of 0.16 μM. nih.gov This suggests that a combination of electron-withdrawing and bulky lipophilic groups on the benzyl ring can enhance binding to the active site of the enzyme. nih.gov
In the realm of antimicrobial activity, SAR studies have revealed that halogen substitutions on the benzyl group are particularly effective. Dihalobenzyl groups have been found to confer greater antibacterial and antifungal efficacy compared to monohalobenzyl substitutions. nih.gov This indicates that the electronic and lipophilic properties of multiple halogen atoms contribute synergistically to the antimicrobial action.
Furthermore, investigations into anticancer agents have also highlighted the importance of the benzyl substituent. The substitution pattern on the phenyl ring at the 5-position of the 1,2,4-triazole ring has been shown to be significant for the inhibition of tubulin polymerization and antiproliferative activities. nih.gov While phenyl-substituted derivatives of xanthotoxin-linked 1,2,3-triazoles showed better antiproliferative activity than benzyl-substituted ones, the nature of the substituent on the phenyl ring was crucial, with electron-withdrawing groups like p-CF3 and p-Cl showing higher potency. nih.gov
The following table summarizes the influence of various benzyl substitutions on the biological activity of 5-benzyl-1H-1,2,4-triazol-3-amine analogs:
| Parent Compound Scaffold | Benzyl Substituent | Biological Activity | Key Findings | Reference |
| 5-benzyl-3-pyridyl-1H-1,2,4-triazole | 3'-nitro | Xanthine Oxidase Inhibition | Favorable for activity. | nih.gov |
| 5-benzyl-3-pyridyl-1H-1,2,4-triazole | 4'-sec-butoxy | Xanthine Oxidase Inhibition | Potent inhibition (IC50 = 0.16 μM). | nih.gov |
| bis-1,2,4-triazole derivatives | 3,4-dichlorobenzyl | Antibacterial | More potent than monohalobenzyl derivatives. | nih.gov |
| Xanthotoxin-linked 1,2,3-triazoles | p-Trifluoromethyl (CF3) | Antiproliferative | Phenyl-substituted derivatives more potent than benzyl-substituted. Electron-withdrawing groups enhance activity. | nih.gov |
| Xanthotoxin-linked 1,2,3-triazoles | p-Chloro (Cl) | Antiproliferative | Phenyl-substituted derivatives more potent than benzyl-substituted. Electron-withdrawing groups enhance activity. | nih.gov |
Significance of the 3-Amino Group and its Modifications on Biological Response
The 3-amino group of the this compound scaffold is a crucial determinant of its biological activity. Studies have consistently shown that this functional group is often essential for pharmacological effects, and its modification can lead to significant changes in potency and selectivity.
In the development of potential anticancer compounds, research has underscored the indispensability of the 3-amino-1,2,4-triazole core, suggesting it cannot be easily replaced without a loss of activity. nih.gov This highlights the critical role of the amino group in interacting with biological targets. Further derivatization of this amino group has yielded interesting results. For example, the introduction of a 3-bromophenylamino moiety at this position was found to have a clear beneficial effect on the anticancer activity against several cell lines. nih.gov
The versatility of the 3-amino group as a synthetic handle has been explored to generate a diverse range of derivatives. researchgate.net For instance, derivatization of the amino group to form compounds like 1,5-diaryl-3-amino-1,2,4-triazoles has led to the discovery of potent cholinesterase inhibitors, with some derivatives exhibiting IC50 values as low as 1 μM. researchgate.net
Modifications at this position are not limited to substitution. The replacement of the 3-amino group with a thione group, leading to 5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thiones, has been investigated for antioxidant and cytotoxic activities. researchgate.net This indicates that while the amino group is important, other functionalities at this position can also confer significant biological properties.
The following table outlines the impact of modifications to the 3-amino group on the biological response:
| Parent Compound Scaffold | Modification at 3-Position | Biological Activity | Key Findings | Reference |
| 5-aryl-1,2,4-triazole | 3-Amino group (unmodified) | Anticancer | The 3-amino-1,2,4-triazole core is crucial for activity. | nih.gov |
| 5-aryl-1,2,4-triazole | 3-(3-bromophenylamino) | Anticancer | Beneficially enhanced activity against several cancer cell lines. | nih.gov |
| 1,5-diaryl-1,2,4-triazole | 3-Amino (derivatized) | Cholinesterase Inhibition | Derivatization yielded potent inhibitors (IC50 up to 1 μM). | researchgate.net |
| 5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole | 3-Thione | Antioxidant, Cytotoxic | Replacement of amino with thione confers different biological activities. | researchgate.net |
Impact of Diverse Substituents on the 1,2,4-Triazole Ring and Fused Systems on Activity Profiles
The 1,2,4-triazole ring itself serves as a critical pharmacophore, with its nitrogen atoms playing a key role in receptor binding through hydrogen bonding and coordination with metal ions. nih.govnih.gov Modifications to the triazole ring, including the introduction of substituents and the creation of fused ring systems, have a profound impact on the activity profiles of these compounds.
The nitrogen atoms of the 1,2,4-triazole ring are fundamental to the mechanism of action of many triazole-based drugs, such as aromatase inhibitors, where they bind to the iron atom in the heme moiety of the cytochrome P450 enzyme. nih.gov The inherent stability and favorable interaction capabilities of the triazole ring make it a privileged scaffold in drug design. nih.govacs.org
The introduction of substituents directly onto the triazole ring can modulate its electronic properties and steric profile, thereby influencing its biological activity. For example, in a series of antifungal agents, the nature of the substituent at the N-1 position of the triazole ring was found to be critical for potent activity. nih.gov
Furthermore, the fusion of the 1,2,4-triazole ring with other heterocyclic systems is a common strategy to create novel compounds with enhanced or altered biological activities. For instance, the synthesis of nih.govnih.govCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridinylpyridines has yielded compounds with potent anticancer activity through the inhibition of the PI3K/AKT/mTOR pathway. nih.gov Similarly, 1,2,4-triazolo[3,4-b] nih.govnih.govCurrent time information in Bangalore, IN.thiadiazine derivatives have shown excellent antibacterial activity. nih.gov
The following table summarizes the effects of substituents on the 1,2,4-triazole ring and the impact of fused systems:
| Compound Class | Modification | Biological Activity | Key Findings | Reference |
| 1,2,4-Triazole derivatives | N-1 substitution | Antifungal | The nature of the N-1 substituent is critical for activity. | nih.gov |
| nih.govnih.govCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridinylpyridines | Fused ring system | Anticancer | Potent inhibition of the PI3K/AKT/mTOR pathway. | nih.gov |
| 1,2,4-Triazolo[3,4-b] nih.govnih.govCurrent time information in Bangalore, IN.thiadiazines | Fused ring system | Antibacterial | Excellent activity against various bacterial strains. | nih.gov |
| Aromatase inhibitors | 1,2,4-Triazole ring | Anticancer (Aromatase inhibition) | Nitrogen atoms of the triazole ring are crucial for binding to the heme iron of CYP450. | nih.gov |
Stereochemical Considerations and the Influence of Enantiomeric Purity on Target Interactions
Stereochemistry plays a crucial role in the biological activity of many chiral compounds, and derivatives of this compound are no exception. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors, leading to differences in potency and efficacy between enantiomers.
While specific studies on the stereochemistry of this compound are not extensively detailed in the provided context, the principles of stereoselectivity are broadly applicable to this class of compounds. For instance, in a study on (+)-neoisopulegol-based O-benzyl derivatives, which also contain a triazole moiety, it was found that the stereochemistry of the O-benzyl group on the cyclohexane (B81311) ring had a significant effect on antimicrobial activity. mdpi.com The S-isomer exhibited better potency against fungi compared to the R-isomer, highlighting the importance of enantiomeric purity for optimal biological response. mdpi.com
The study of N4-amino-1,2,4-triazoles with unsymmetrical substituents at the 3- and 5-positions has also brought attention to their stereochemical properties. jocpr.com The non-planar conformation adopted by these molecules due to steric interactions can influence their ability to bind to target sites. jocpr.com
Although detailed enantioselective studies for this compound itself are not prevalent in the provided search results, the established importance of stereochemistry in related triazole-containing compounds suggests that this is a critical area for further investigation. The separation and biological evaluation of individual enantiomers of chiral derivatives of this scaffold would be essential to fully understand their SAR and to develop more potent and selective therapeutic agents.
The following table highlights the importance of stereochemical factors in related compounds:
| Compound Class | Stereochemical Feature | Biological Activity | Key Findings | Reference |
| (+)-Neoisopulegol-based O-benzyl derivatives | S- and R-isomers | Antimicrobial | The S-isomer showed better antifungal potency than the R-isomer. | mdpi.com |
| N4-Amino-1,2,4-triazoles with unsymmetrical substituents | Non-planar conformation | General Biological Activity | Steric interactions lead to non-planar conformations which can affect target binding. | jocpr.com |
Computational Chemistry and Advanced Molecular Modeling Approaches
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is widely employed for calculating various molecular properties and explaining experimental findings for 1,2,4-triazole (B32235) derivatives. ejosat.com.trresearchgate.net DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), allow for the optimization of molecular geometry and the determination of electronic properties that govern the molecule's behavior. researchgate.netejosat.com.trresearchgate.net These calculations are fundamental for understanding intramolecular charge transfer, chemical reactivity, and spectroscopic properties. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.combohrium.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov For 1,2,4-triazole derivatives, FMO analysis helps predict which parts of the molecule are likely to participate in chemical reactions. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies and Properties for a 1,2,4-Triazole Derivative (Illustrative Data)
| Parameter | Value (eV) | Description |
| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.65 | Indicator of chemical reactivity and stability |
| Ionization Potential (I) | 6.50 | The energy required to remove an electron |
| Electron Affinity (A) | 0.85 | The energy released when an electron is added |
| Chemical Hardness (η) | 2.83 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.35 | Reciprocal of hardness, indicates reactivity |
| Electronegativity (χ) | 3.68 | The power to attract electrons in a bond |
Note: Data are illustrative for a representative triazole derivative based on typical values found in computational studies. nih.govbohrium.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different potential values on the electron density surface, typically using a color spectrum. nih.gov Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (nucleophilic sites), while blue regions signify positive electrostatic potential, associated with electron-poor areas (electrophilic sites). nih.govnih.gov In studies of 1,2,4-triazole derivatives, MEP maps typically show negative potential localized around the electronegative nitrogen atoms of the triazole ring, identifying them as likely sites for electrophilic attack and hydrogen bond acceptance. researchgate.netnih.gov Conversely, the amine group's hydrogen atoms usually exhibit a positive potential, making them susceptible to nucleophilic attack and capable of acting as hydrogen bond donors. nih.gov
Molecular Docking Simulations for Ligand-Receptor Binding Affinity and Interaction Visualization
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme, to form a stable complex. pensoft.net This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. ijper.org For 1,2,4-triazole derivatives, which are known for a wide range of biological activities, docking simulations help identify key binding modes and interactions within the active sites of therapeutic targets. researchgate.netekb.eg Studies on benzyl-substituted triazoles have explored their binding affinity with enzymes like acetylcholinesterase, a target in Alzheimer's disease. nih.gov The simulations reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues, and provide a binding affinity score (e.g., in kcal/mol) that estimates the strength of the interaction. pensoft.netnih.gov
Table 2: Example Molecular Docking Results for a Benzyl-Triazole Derivative with Human Acetylcholinesterase (AChE)
| Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Benzyl-Triazole Derivative | Human AChE (4EY7) | -9.5 | TYR124, SER125, TRP286 | Hydrogen Bond, Pi-Alkyl |
| Benzyl-Triazole Derivative | Human AChE (4EY7) | -9.5 | TYR341, ASP74 | Pi-Pi Stacking, Hydrogen Bond |
| Tacrine (Reference) | Human AChE (4EY7) | -8.2 | TRP86, TYR337 | Pi-Pi Stacking, Cation-Pi |
Note: This data is representative of typical findings from docking studies on similar compounds. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. pensoft.net MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational stability of the complex, the flexibility of the ligand and protein, and the persistence of key interactions. pensoft.net For 1,2,4-triazole derivatives, MD simulations can validate the stability of binding poses predicted by docking. By analyzing parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can assess whether the ligand remains stably bound within the active site or undergoes significant conformational changes. pensoft.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thus prioritizing synthetic efforts. nih.gov For 1,2,4-triazole derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for specific biological activities, such as anticancer potential. nih.gov These models use molecular field analysis to determine how steric and electrostatic properties of the molecule influence its activity. The resulting contour maps can guide the design of more potent analogs by indicating where bulky groups or specific electronic features might enhance or diminish biological effects. nih.govresearchgate.net
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling using In Silico Methods
In silico ADMET prediction has become an indispensable tool in the early stages of drug discovery, offering a cost-effective and rapid method to evaluate the potential of a compound to become a viable drug. For 1,2,4-triazole derivatives, including "5-benzyl-1H-1,2,4-triazol-3-amine," computational screening helps to identify candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. researchgate.netpensoft.net These computational studies are performed using various software and web-based tools that calculate a range of physicochemical and pharmacokinetic properties based on the molecule's structure. nih.gov
The process typically begins with the generation of a 3D structure of the compound, which is then energy-minimized using force fields like MMFF94s. nih.gov Subsequently, this structure is submitted to platforms such as SwissADME or other QSAR (Quantitative Structure-Activity Relationship) models to predict its ADMET properties. researchgate.netnih.govzsmu.edu.ua These predictions are guided by established principles like Lipinski's Rule of Five, which assesses the drug-likeness of a compound based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.com
For triazole derivatives, in silico studies often investigate key pharmacokinetic parameters. mdpi.com These include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com Predictions might indicate whether a compound is likely to be an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4), which can be a source of drug-drug interactions. mdpi.com Furthermore, parameters like aqueous solubility and bioavailability are estimated to provide a comprehensive pharmacokinetic profile. researchgate.net Toxicity prediction is another critical component, where computational models can flag potential liabilities based on the compound's structural alerts. zsmu.edu.ua
While specific in silico ADMET data for "this compound" is not extensively published, the table below represents a typical predictive profile for a small molecule within the triazole class, based on common computational models.
| Property | Predicted Value | Significance |
| Physicochemical Properties | ||
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for drug-likeness. mdpi.com |
| LogP (Lipophilicity) | < 5 | Optimal lipophilicity for absorption and distribution. mdpi.com |
| Hydrogen Bond Donors | < 5 | Affects membrane permeability and binding. mdpi.com |
| Hydrogen Bond Acceptors | < 10 | Influences solubility and receptor binding. mdpi.com |
| Pharmacokinetics | ||
| Gastrointestinal (GI) Absorption | High | Likelihood of good oral absorption. |
| Blood-Brain Barrier (BBB) Permeant | No/Low | Predicts whether the compound can cross into the central nervous system. |
| CYP450 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. mdpi.com |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Yes (0 violations) | Indicates good potential for oral bioavailability. mdpi.com |
Advanced Research Applications and Future Directions
Utilization as a Biochemical Probe for Studying Enzymatic Processes and Metabolic Pathways
While direct applications of 5-benzyl-1H-1,2,4-triazol-3-amine as a biochemical probe are an emerging area, the inherent properties of its scaffold are highly conducive to such development. The triazole nucleus is known to interact with various enzymes and receptors through hydrogen bonding, making it an effective pharmacophore. nih.govacs.org This capacity for specific molecular recognition is fundamental for creating probes that can selectively bind to and report on the activity of biological targets.
Researchers have successfully used similar triazole-containing structures as molecular probes. For instance, fluorescent probes incorporating a triazole-linked benzothiadiazole moiety have been designed to detect amyloid-β aggregation, a key process in Alzheimer's disease. mdpi.com This suggests that by conjugating a reporter group (e.g., a fluorophore) to the this compound scaffold, it is possible to develop novel probes for visualizing enzymatic processes or tracking metabolites within cellular pathways. The benzyl (B1604629) group can be modified to enhance specificity for the target enzyme's active site, while the amino group provides a convenient handle for chemical conjugation.
Integration into Material Science for the Synthesis of Novel Polymeric and Functional Materials
In material science, this compound serves as a valuable monomer for synthesizing innovative materials with enhanced properties. chemimpex.com The nitrogen-rich triazole ring contributes to improved thermal stability and mechanical strength in polymers. chemimpex.com The structure's ability to form extensive hydrogen bond networks is a key factor, leading to materials with high density and stability. rsc.org
The integration of this triazole derivative into polymeric chains can lead to materials with specialized functionalities. The aromatic benzyl group and the polar amine and triazole moieties can influence properties such as conductivity, optical behavior, and surface energy. These characteristics are desirable for creating functional materials for electronics, coatings, and advanced composites.
Table 1: Potential Enhancements in Polymer Properties
| Property | Contributing Structural Feature | Potential Application |
|---|---|---|
| Thermal Stability | Rigid, aromatic 1,2,4-triazole (B32235) ring | High-performance plastics, aerospace components |
| Mechanical Strength | Intermolecular hydrogen bonding | Durable composites, engineering polymers |
| Flame Retardancy | High nitrogen content of the triazole ring | Fire-resistant materials and coatings |
Strategies for Rational Drug Design and Scaffold Optimization of this compound Analogues
The this compound scaffold is a "privileged structure" that is being extensively modified through rational drug design to create potent and selective inhibitors for various therapeutic targets. Strategies often involve structure-based design, where computational modeling predicts how analogues will bind to an enzyme's active site. nih.govnih.gov
One key strategy is the modification of substituents on both the benzyl ring and the triazole core. For example, in the development of inhibitors for metallo-β-lactamases (enzymes that confer antibiotic resistance), researchers systematically introduced various groups to the benzylidene ring to modulate steric and electronic properties, leading to improved inhibitory potency. nih.gov Another approach involves extending the scaffold to access additional binding pockets within the target enzyme. The addition of an amide fragment to the 1,2,4-triazol-5-amine core allowed derivatives to reach previously unaddressed sites in blood coagulation factor XIIa and thrombin. acs.org
"Scaffold hopping," where the core structure is replaced by a functionally similar but structurally different moiety, is another advanced strategy being applied to triazole-related compounds to discover novel anticancer agents. nih.gov These design principles have led to the development of potent inhibitors against targets like xanthine (B1682287) oxidase (for gout) and epidermal growth factor receptor (for cancer). acs.orgnih.gov
Table 2: Examples of Rationally Designed Analogues and Their Targets
| Target Enzyme/Receptor | Therapeutic Area | Design Strategy Example |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Cancer | Combining the 1,2,4-triazole nucleus with other heterocyclic systems like benzimidazole (B57391). nih.govacs.org |
| Metallo-β-lactamases (e.g., NDM-1) | Infectious Disease | Structure-based optimization of substituents on the benzyl and triazole moieties. nih.gov |
| Xanthine Oxidase (XO) | Gout | Replacement of a moiety in a known inhibitor (Topiroxostat) with substituted benzyl groups on the triazole scaffold. nih.gov |
| Factor XIIa and Thrombin | Thrombosis | Functionalization of the triazole scaffold with amide fragments to improve binding and drug-like properties. acs.org |
Development of Hybrid Compounds Incorporating the this compound Moiety for Multi-Targeted Therapies
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. This has driven the development of hybrid compounds, or multi-target-directed ligands, which are single molecules designed to interact with several targets simultaneously. The this compound scaffold is an ideal foundation for such an approach, often termed molecular hybridization. nih.gov
Researchers have designed and synthesized hybrid molecules by linking the 1,2,4-triazole core to other pharmacologically active heterocycles. For instance, combining the 1,2,4-triazole and benzimidazole nuclei has yielded promising multi-target inhibitors of EGFR for cancer treatment. acs.org Similarly, linking a 1,2,3-triazole (an isomer of 1,2,4-triazole) to a piperazine (B1678402) moiety has resulted in cytotoxic agents that also inhibit tubulin polymerization. nih.gov Although developed with a related isomer, the strategy of creating hybrid molecules to target both cholinesterase enzymes and amyloid-beta aggregation for Alzheimer's disease therapy demonstrates the broad potential of this approach. nih.gov These studies showcase a clear strategy: fusing the this compound moiety with other bioactive fragments to create synergistic effects and combat complex diseases more effectively.
Table 3: Examples of Hybrid Compounds for Multi-Targeted Therapies
| Hybrid Structure Moiety 1 | Hybrid Structure Moiety 2 | Potential Therapeutic Target | Disease Area |
|---|---|---|---|
| 1,2,4-Triazole | Benzimidazole / s-Triazine | Epidermal Growth Factor Receptor (EGFR) | Cancer nih.govacs.org |
| 1,2,3-Triazole (isomer) | Piperazine | Tubulin polymerization | Cancer nih.gov |
| 1,2,3-Triazole (isomer) | Chromenone | Butyrylcholinesterase (BuChE), Aβ Aggregation | Alzheimer's Disease nih.gov |
Emerging Research Avenues and Translational Potential in Pharmaceutical and Agrochemical Innovation
The translational potential of this compound and its derivatives is significant, with emerging research pointing towards diverse applications in both medicine and agriculture. In pharmaceuticals, its scaffold is being explored for a wide array of biological activities beyond cancer, including anti-inflammatory and analgesic properties. chemimpex.com The successful design of potent enzyme inhibitors for targets in gout, thrombosis, and infectious diseases further underscores its therapeutic promise. nih.govnih.govacs.org
In the field of agrochemical innovation, derivatives of this compound are being investigated for their potential as fungicides. chemimpex.com This application leverages the known antimicrobial properties of the triazole heterocycle, which is a core component of many existing antifungal agents. The continued exploration of this scaffold is expected to yield novel compounds with improved efficacy and selectivity for protecting crops. The versatility and synthetic accessibility of the this compound core ensure that it will remain a focal point of innovation, with new research continuously unveiling its potential to address challenges in human health and food security.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-benzyl-1H-1,2,4-triazol-3-amine, and how do reaction conditions affect yield and purity?
- Methodological Answer : The synthesis typically involves regioselective cyclization of thiourea precursors or condensation of benzyl-substituted hydrazines with cyanamide derivatives. Microwave-assisted synthesis (e.g., 50–100 W irradiation, 10–30 min) significantly improves yields (47–82%) compared to conventional heating by enhancing reaction kinetics and reducing side products . Key parameters include solvent choice (ethanol or DMF), temperature control (150–200°C), and stoichiometric ratios of substituents (e.g., aryl halides or nitro groups). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity, confirmed by elemental analysis and -NMR .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential release of volatile amines or toxic byproducts. Store the compound at -20°C in airtight, light-resistant containers to prevent degradation. Waste disposal must follow institutional guidelines for nitrogenous heterocycles, with neutralization (e.g., dilute HCl) before incineration . Monitor air quality for airborne particulates using HEPA filters.
Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are commonly used?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve tautomeric forms and hydrogen-bonding networks. Crystals are grown via slow evaporation (ethanol/water) and mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data reduction and structure refinement employ SHELX programs (SHELXL for refinement, SHELXS for solution), which handle anisotropic displacement parameters and disorder modeling . Hydrogen atoms are located via difference Fourier maps and refined freely. ORTEP-3 or WinGX visualize thermal ellipsoids and intermolecular interactions .
Advanced Research Questions
Q. How does tautomerism influence the reactivity and crystallographic characterization of this compound derivatives?
- Methodological Answer : Annular tautomerism (1H vs. 4H forms) alters electron density distribution, affecting nucleophilic sites. For example, 3-phenyl-1,2,4-triazol-5-amine coexists with its 5-phenyl-3-amine tautomer in the same crystal lattice, confirmed by SCXRD. Planarity differences (dihedral angles: 2.3° vs. 30.8°) impact π-stacking and hydrogen-bonding motifs (N–H⋯N, 2.8–3.1 Å). DFT calculations (B3LYP/6-31G*) predict tautomer stability, with amino group delocalization influencing reaction pathways .
Q. What computational approaches (e.g., DFT, molecular docking) are used to predict the biological activity and interaction mechanisms of this compound?
- Methodological Answer : Density Functional Theory (DFT) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) to predict redox behavior. Molecular docking (AutoDock Vina) models binding to targets like HIV-1 reverse transcriptase (binding affinity ≤ -8.2 kcal/mol) or fungal CYP51 (ΔG ≈ -9.3 kcal/mol). MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns, with RMSD < 2.0 Å indicating robust interactions .
Q. How can regioselectivity challenges in triazole functionalization be addressed through microwave-assisted synthesis or catalyst design?
- Methodological Answer : Microwave irradiation (150°C, 20 min) enhances regioselectivity for 1,5-diaryl-3-amino-triazoles over 1,3-isomers by accelerating cyclization kinetics. Pd/Cu-catalyzed Ullmann coupling (KCO, DMSO, 120°C) directs substitution to the N1 position (yield: 70–85%). Steric and electronic effects of substituents (e.g., electron-withdrawing nitro groups at para positions) further bias regiochemistry, validated by -NROESY correlations .
Q. What strategies are employed to analyze contradictory spectral data (e.g., NMR, elemental analysis) in characterizing substituted 1,2,4-triazol-3-amine derivatives?
- Methodological Answer : Discrepancies between calculated and observed elemental analysis (e.g., C: 67.65% vs. 67.62%) arise from hygroscopicity or incomplete combustion. Use Karl Fischer titration to quantify moisture. For NMR, - COSY and HSQC resolve overlapping signals (e.g., aryl protons at δ 7.2–8.2 ppm). High-resolution MS (ESI-TOF) confirms molecular ions ([M+H]) within 5 ppm error. Cross-validate with IR (N–H stretch: 3350–3450 cm) and XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
